(3-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Description
“(3-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” is a boronic acid derivative characterized by a phenyl ring substituted with a sulfonated 3-methylpiperidine group at the meta position and a boronic acid (-B(OH)₂) moiety. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, sensing, and medicinal chemistry due to their ability to form reversible covalent bonds with diols and amines .
The 3-methylpiperidine moiety introduces steric bulk and basicity, which may influence solubility and binding interactions in biological systems.
Properties
IUPAC Name |
[3-(3-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-10-4-3-7-14(9-10)19(17,18)12-6-2-5-11(8-12)13(15)16/h2,5-6,8,10,15-16H,3-4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRNDOINJINCLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 3-methylpiperidine, is reacted with a sulfonyl chloride to form the corresponding sulfonyl derivative.
Coupling with Phenylboronic Acid: The sulfonyl derivative is then coupled with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
(3-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers or catalysts.
Biological Studies: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of (3-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related boronic acid derivatives:
*Predicted based on analogous sulfonyl-substituted boronic acids .
Key Comparisons:
Structural Features: The target compound differs from 3-(Piperidin-1-ylsulfonyl)phenylboronic acid by the addition of a 3-methyl group on the piperidine ring. This modification enhances steric hindrance and may alter solubility or binding specificity in biological systems. Compared to (3-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid , the target lacks a trifluoromethyl group but includes a sulfonyl linker.
Electronic and Steric Effects :
- The sulfonyl group in the target compound is strongly electron-withdrawing, making the boronic acid more acidic (~pKa 7.5–8.0) than derivatives with electron-donating groups (e.g., 3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid ). This acidity facilitates faster transmetalation in cross-coupling reactions .
- 4-(Methylsulfonyl)phenylboronic acid shares the sulfonyl motif but lacks the piperidine ring, resulting in lower molecular weight and reduced steric bulk.
Applications :
- The target compound ’s piperidine-sulfonyl-boronic acid architecture suggests utility in drug discovery , particularly for targeting proteases or kinases where the sulfonyl group mimics natural substrates .
- 3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid incorporates a flexible propoxy linker, likely enhancing membrane permeability for central nervous system (CNS) drug candidates.
Commercial Availability :
- While simpler derivatives like 4-(Methylsulfonyl)phenylboronic acid are commercially available at lower costs (e.g., €263/250mg ), the target compound’s specialized structure may limit availability and increase price due to synthetic complexity.
Research Findings and Data
- Synthetic Utility : The target compound’s sulfonyl-piperidine group may stabilize transition states in Suzuki-Miyaura couplings, as seen in analogous reactions using Cs₂CO₃ and microwave conditions .
- Stability : Sulfonyl-substituted boronic acids exhibit improved stability under basic conditions compared to ester-protected derivatives (e.g., pinacol esters in ).
Biological Activity
(3-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound features a unique structure, comprising a phenyl group, a sulfonyl moiety, and a piperidine ring, which contributes to its reactivity and interaction with biological systems. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in medicinal chemistry for drug development and enzyme inhibition.
Biological Activity Overview
The specific biological activity of this compound has yet to be fully elucidated through empirical studies. However, preliminary findings and computational models suggest potential pharmacological effects, particularly in the fields of oncology and infectious diseases. The following sections summarize the key biological activities associated with this compound.
Anticancer Activity
Boronic acids, including derivatives like this compound, have shown promise in anticancer applications. They can inhibit proteasome activity, which is crucial for regulating cell cycle and apoptosis. For instance, studies have indicated that boronic acid derivatives can enhance the efficacy of established chemotherapeutics like bortezomib by overcoming drug resistance mechanisms in various cancer types, including lymphomas and multiple myeloma .
Case Study: Combination Therapy
A notable study examined the combination of boronic acids with bortezomib in advanced-stage aggressive lymphomas. The results demonstrated improved outcomes in patients resistant to conventional therapies, highlighting the potential of this compound in enhancing treatment efficacy .
| Study | Purpose | Phase | Status |
|---|---|---|---|
| Combination therapy with bortezomib | To evaluate efficacy in aggressive lymphomas | Phase 1/2 | Completed |
Antibacterial Activity
Research has also explored the antibacterial properties of boronic acids. These compounds can act as inhibitors of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The mechanism involves reversible binding to serine residues within the active site of these enzymes, effectively restoring antibiotic activity against resistant bacterial strains .
The hydroxyl group of boronic acids plays a critical role in their interaction with β-lactamases. By forming covalent bonds with key amino acids in the enzyme's active site, these compounds can inhibit bacterial growth and survival.
Antiviral Activity
Emerging evidence suggests that boronic acids may possess antiviral properties as well. For instance, certain derivatives have been shown to inhibit HIV replication by targeting viral proteins involved in the replication cycle. This highlights the versatility of this compound as a potential therapeutic agent against viral infections .
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features:
- Reversible Binding : The ability to form reversible covalent bonds with diols enhances its interaction with biological targets.
- Selectivity : The structural complexity allows for selective targeting of specific enzymes and receptors involved in disease processes.
Future Directions
While current research provides a foundation for understanding the biological activity of this compound, further empirical studies are necessary to fully characterize its pharmacological potential. Investigations utilizing animal models and clinical trials could elucidate its efficacy and safety profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
